Sodium propionate-3-13C

Catalog No.
S1524118
CAS No.
158814-18-7
M.F
C3H5NaO2
M. Wt
97.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium propionate-3-13C

CAS Number

158814-18-7

Product Name

Sodium propionate-3-13C

IUPAC Name

sodium;(313C)propanoate

Molecular Formula

C3H5NaO2

Molecular Weight

97.05 g/mol

InChI

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1+1;

InChI Key

JXKPEJDQGNYQSM-YTBWXGASSA-M

SMILES

CCC(=O)[O-].[Na+]

Canonical SMILES

CCC(=O)[O-].[Na+]

Isomeric SMILES

[13CH3]CC(=O)[O-].[Na+]

Sodium propionate-3-13C is a stable isotope-labeled compound derived from sodium propionate, where the carbon atom at the third position of the propionate chain is replaced with the carbon-13 isotope. Its molecular formula is C3H5NaO2\text{C}_3\text{H}_5\text{NaO}_2, and it has a molecular weight of approximately 96.060 g/mol. Sodium propionate is commonly used as a food preservative and in various biochemical applications due to its antifungal properties and ability to inhibit mold growth. The isotopic labeling with carbon-13 allows for enhanced tracking and analysis in metabolic studies and other scientific research applications .

Typical of carboxylic acid derivatives. Key reactions include:

  • Esterification: Reacts with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can release carbon dioxide.
  • Saponification: Hydrolysis in the presence of a base to yield propionic acid and sodium hydroxide.

The presence of the carbon-13 isotope allows researchers to trace these reactions using nuclear magnetic resonance spectroscopy or mass spectrometry, providing insights into metabolic pathways and reaction mechanisms .

Sodium propionate exhibits several biological activities, particularly in relation to gut health. Upon ingestion, it converts to propionic acid, which has been shown to:

  • Protect the gastrointestinal tract: It may help reduce gastrointestinal toxicity and inflammation.
  • Regulate metabolism: Propionic acid can influence energy metabolism and may play a role in appetite regulation.
  • Antimicrobial properties: It inhibits the growth of certain pathogenic bacteria and fungi, making it valuable in food preservation .

Research indicates that sodium propionate can also impact gut microbiota composition, promoting beneficial microbial populations while inhibiting harmful ones .

Sodium propionate-3-13C can be synthesized through several methods:

  • Carbon Isotope Exchange: This involves exchanging a natural carbon atom in sodium propionate with carbon-13 during synthesis.
  • Biological Fermentation: Utilizing specific strains of bacteria that preferentially incorporate carbon-13 into their metabolic products.
  • Chemical Synthesis: Starting from propionic acid or its derivatives, followed by sodium salt formation.

These methods ensure that the resulting compound maintains its isotopic integrity while being suitable for various applications in research .

Sodium propionate-3-13C has diverse applications across multiple fields:

  • Metabolic Studies: Used as a tracer in metabolic pathways to study energy metabolism and nutrient utilization.
  • Food Industry: Acts as a preservative due to its antifungal properties.
  • Pharmaceutical Research: Investigated for its potential therapeutic effects on gastrointestinal health and metabolic disorders.

Its stable isotope labeling makes it particularly valuable for advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Studies involving sodium propionate-3-13C focus on its interactions within biological systems:

  • Metabolic Pathway Tracing: Researchers use this compound to trace how propionate is metabolized in various organisms, providing insights into energy production and substrate utilization.
  • Gut Microbiome Interaction: Investigations into how sodium propionate affects gut microbiota composition and function are ongoing, highlighting its role in promoting beneficial bacteria while inhibiting pathogens.

These studies are crucial for understanding the compound's broader implications in health and disease management .

Several compounds are structurally similar to sodium propionate-3-13C, including:

Compound NameMolecular FormulaUnique Features
Sodium PropionateC3H5NaO2Common food preservative with antifungal properties.
Sodium ButyrateC4H7NaO2Short-chain fatty acid involved in gut health.
Sodium AcetateC2H3NaO2Used as a buffering agent; smaller carbon chain.
Sodium ValerateC5H9NaO2Longer carbon chain; used in pharmaceuticals.

Sodium propionate-3-13C stands out due to its specific isotopic labeling, which allows for detailed tracking in biochemical studies, unlike other similar compounds that do not have this feature .

Integration with Mass Spectrometry and Nuclear Magnetic Resonance-Based Flux Quantification

Sodium propionate-3-¹³C is uniquely suited for dual detection via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In perfused rat heart studies, ¹³C NMR revealed TCA cycle intermediates such as succinate, malate, and aspartate when [3-¹³C]propionate was administered [2]. The labeled carbon’s positional specificity allows unambiguous identification of isotopomers, as propionate enters the TCA cycle via succinyl-CoA, producing singlet resonances in ¹³C NMR spectra [2]. By contrast, pyruvate-derived acetyl-CoA generates multiplet patterns due to combinatorial labeling in citrate and α-ketoglutarate [2].

Mass spectrometry complements NMR by quantifying isotopic enrichment in downstream metabolites. For example, gas chromatography-MS (GC-MS) can detect [2-¹³C]pyruvate and [3-¹³C]pyruvate derived from propionate’s conversion via malic enzyme activity [2]. This dual-method approach resolves ambiguities in fractional enrichment calculations, particularly when anaplerotic and oxidative fluxes overlap.

Table 1: Comparative Detection Limits of Sodium Propionate-3-¹³C via MS and NMR

TechniqueDetection Limit (μmol/g)Key Metabolites Identified
¹³C NMR0.5Succinate, malate, aspartate
GC-MS0.1Pyruvate, acetyl-CoA

Validation Against Alternative Tracers: [U-¹³C₃]Propionate vs. [3-¹³C]Lactate

The specificity of sodium propionate-3-¹³C has been validated against uniformly labeled [U-¹³C₃]propionate and [3-¹³C]lactate. In rat heart perfusions, [3-¹³C]propionate contributed 27% of the pyruvate pool available to pyruvate dehydrogenase (PDH), whereas [U-¹³C₃]propionate introduced combinatorial labeling that complicated isotopomer analysis [2]. By contrast, [3-¹³C]lactate primarily labels alanine and glutamate, bypassing propionate’s succinyl-CoA entry point [2].

Table 2: Tracer-Specific Metabolic Contributions

Tracer% Pyruvate Pool LabelingKey Pathway Entry Point
[3-¹³C]propionate27Succinyl-CoA
[U-¹³C₃]propionate40Succinyl-CoA
[3-¹³C]lactate12Pyruvate dehydrogenase

These comparisons highlight sodium propionate-3-¹³C’s advantage in isolating anaplerotic fluxes from oxidative pathways. Its single-label design minimizes spectral overlap in NMR, enabling direct quantification of malate-to-pyruvate disposal rates [2].

Computational Modeling Frameworks for Propionate-Derived Isotopomer Distributions

Computational models reconciling experimental ¹³C NMR data with metabolic fluxes rely on isotopomer balancing. For sodium propionate-3-¹³C, the fractional enrichment ($$F_c$$) of acetyl-CoA entering the TCA cycle is derived from the equation:

$$
Fc = \frac{[2(\gamma + 1)^2 - 2Fc^2(\gamma + 1) - Fc^2 + (Fc^2)^2]}{2(\gamma + 1)^2}
$$

where $$\gamma$$ represents the ratio of anaplerotic to citrate synthase fluxes [2]. This model accurately predicted a 65% $$F_c$$ in hearts perfused with [3-¹³C]propionate, consistent with experimental observations [2].

Table 3: Key Parameters in Propionate Flux Modeling

ParameterDescriptionValue in Rat Hearts
$$\gamma$$Anaplerotic/citrate synthase flux2.9
$$F_c$$Acetyl-CoA fractional enrichment0.65
PDH fluxPyruvate dehydrogenase activity12 μmol/min/g

These frameworks enable non-invasive assessment of metabolic disorders, such as methylmalonic aciduria, by tracking propionylcarnitine and methylmalonate accumulation [2].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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